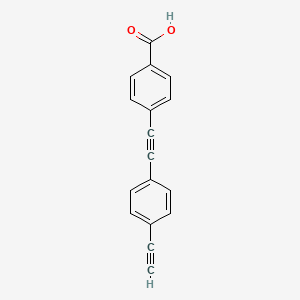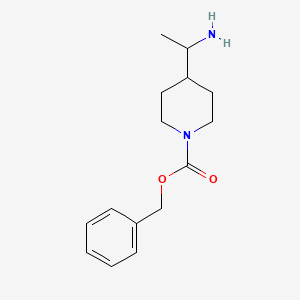
2-Fluoro-4-(trifluoromethoxy)phenylacetic acid
Overview
Description
2-Fluoro-4-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol . It is characterized by the presence of both fluorine and trifluoromethoxy groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been used to synthesize potent and selective human a2b adenosine receptor antagonists , suggesting that this compound may also interact with adenosine receptors.
Mode of Action
It’s known that similar compounds undergo reactions mediated by mono-n-protected amino acid ligands . This suggests that 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid may also interact with its targets through similar mechanisms.
Result of Action
Similar compounds have been used to synthesize potent and selective human a2b adenosine receptor antagonists , suggesting that this compound may also have significant effects at the molecular and cellular level.
Preparation Methods
One common method involves the reaction of 2-fluoro-4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-(trifluoromethoxy)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: The compound is explored for its potential use in drug development, particularly for its unique fluorine-containing structure which can enhance the pharmacokinetic properties of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethoxy)phenylacetic acid can be compared with other fluorine-containing compounds such as:
2-Fluoro-4-methoxyphenylacetic acid: Similar structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)phenylacetic acid: Lacks the fluorine atom on the phenyl ring.
2-Fluoro-4-(trifluoromethyl)phenylacetic acid: Contains a trifluoromethyl group instead of trifluoromethoxy. The presence of both fluorine and trifluoromethoxy groups in this compound makes it unique, as these groups can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-7-4-6(16-9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGLNHLUACANGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1401287.png)




![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)


